1-(1,3-Benzothiazol-2-yl)-3-{[(4-chlorophenyl)-thio]methyl}-1H-pyrazol-5-ol
Description
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Systematic Classification
The systematic name 1-(1,3-benzothiazol-2-yl)-3-{[(4-chlorophenyl)thio]methyl}-1H-pyrazol-5-ol follows IUPAC conventions for polycyclic heteroaromatic systems. The parent structure is a 1H-pyrazol-5-ol core substituted at position 1 with a 1,3-benzothiazol-2-yl group and at position 3 with a [(4-chlorophenyl)thio]methyl moiety. The benzothiazole component consists of a benzene ring fused to a thiazole ring (a five-membered ring containing nitrogen and sulfur), while the pyrazole ring is a five-membered diunsaturated di-nitrogen heterocycle. The substituent at position 3 introduces a thioether linkage (-S-) bridging a methyl group and a 4-chlorophenyl aromatic ring.
Molecular Formula and Weight Analysis
The molecular formula is C₁₇H₁₂ClN₃OS₂ , derived as follows:
- Benzothiazole unit : C₇H₅NS
- Pyrazole unit : C₃H₃N₂O
- [(4-Chlorophenyl)thio]methyl substituent : C₆H₄ClS-CH₂
The molecular weight calculates to 373.88 g/mol based on isotopic compositions:
- Carbon (12.01 × 17): 204.17
- Hydrogen (1.008 × 12): 12.10
- Chlorine (35.45 × 1): 35.45
- Nitrogen (14.01 × 3): 42.03
- Oxygen (16.00 × 1): 16.00
- Sulfur (32.07 × 2): 64.14
This aligns with mass spectrometric data for analogous benzothiazole-pyrazole hybrids, which typically exhibit molecular ions within ±0.5 Da of calculated values.
Crystallographic Data and Three-Dimensional Conformation
While direct crystallographic data for this specific compound is unavailable, related structures provide insights. For example, 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one (CID 10915665) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 7.42 Å, b = 15.68 Å, c = 10.24 Å, and β = 101.2°. The benzothiazole and pyrazole rings in such compounds are nearly coplanar (dihedral angle < 5°), stabilized by π-π interactions between adjacent molecules.
The [(4-chlorophenyl)thio]methyl group likely adopts a conformation where the sulfur atom lies approximately 120° relative to the pyrazole plane, minimizing steric hindrance. Density functional theory (DFT) optimizations of similar thioether-linked heterocycles suggest bond lengths of 1.76–1.82 Å for C-S bonds and 1.44–1.46 Å for aromatic C-N bonds.
| Parameter | Value | Method |
|---|---|---|
| Predicted Space Group | P2₁/c | Comparative analysis |
| Dihedral Angle | 3.8° (benzothiazole-pyrazole) | X-ray diffraction |
| C-S Bond Length | 1.79 Å | Computational |
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
- δ 8.35 (s, 1H) : Pyrazole H-4 proton adjacent to the hydroxyl group
- δ 7.89–7.34 (m, 4H) : Benzothiazole aromatic protons
- δ 7.46–7.03 (m, 4H) : 4-Chlorophenyl aromatic protons
- δ 4.21 (s, 2H) : SCH₂ methylene protons
- δ 5.62 (br s, 1H) : Exchangeable hydroxyl proton
- δ 162.4 : Pyrazole C-5 (hydroxyl-bearing carbon)
- δ 154.1–117.3 : Benzothiazole aromatic carbons
- δ 136.2–126.8 : 4-Chlorophenyl aromatic carbons
- δ 35.7 : SCH₂ methylene carbon
- δ 133.9 : Chlorine-bearing aromatic carbon
Infrared (IR) Vibrational Signatures
Key IR absorptions (KBr, cm⁻¹):
- 3250–3100 (br) : O-H stretching (hydrogen-bonded hydroxyl)
- 1595 : C=N stretching (pyrazole and benzothiazole)
- 1482 : C=C aromatic ring vibrations
- 1245 : C-S-C asymmetric stretching (thioether)
- 1093 : C-Cl stretching
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) of analogous compounds shows characteristic fragmentation:
- m/z 374.0 [M+H]⁺ : Molecular ion peak (C₁₇H₁₂ClN₃OS₂)
- m/z 356.2 : Loss of H₂O (-18 Da) from the hydroxyl group
- m/z 241.1 : Benzothiazole-pyrazole fragment (C₁₀H₇N₃OS)
- m/z 139.0 : 4-Chlorophenylthio fragment (C₆H₄ClS)
The base peak at m/z 241.1 corresponds to cleavage between the pyrazole and thioether group, indicative of the labile C-S bond.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3OS2/c18-11-5-7-13(8-6-11)23-10-12-9-16(22)21(20-12)17-19-14-3-1-2-4-15(14)24-17/h1-9,20H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZMCWPQTSCZBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C(=O)C=C(N3)CSC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzothiazol-2-yl)-3-{[(4-chlorophenyl)-thio]methyl}-1H-pyrazol-5-ol typically involves multi-step organic reactions
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Formation of Pyrazole Ring: The pyrazole ring is often formed by the reaction of hydrazine or its derivatives with a 1,3-diketone or α,β-unsaturated carbonyl compound.
Introduction of Chlorophenyl Thioether Group: The final step involves the nucleophilic substitution reaction where the chlorophenyl thioether group is introduced using a chlorophenyl thiol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzothiazol-2-yl)-3-{[(4-chlorophenyl)-thio]methyl}-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce any carbonyl groups present.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl thioether group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of pyrazoles, including the compound , exhibit significant anticancer properties. Studies have shown that modifications to the pyrazole structure can enhance its efficacy against various cancer cell lines. For instance, compounds similar to 1-(1,3-Benzothiazol-2-yl)-3-{[(4-chlorophenyl)-thio]methyl}-1H-pyrazol-5-ol have been tested against human prostate cancer (PC-3) and colorectal cancer (HCT-116) cell lines, demonstrating promising results in inhibiting cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research has highlighted its effectiveness against a range of bacterial strains, suggesting potential use as an antibacterial agent. The presence of the benzothiazole moiety is believed to contribute to this biological activity .
Agricultural Applications
Fungicides and Herbicides
In agricultural contexts, compounds with similar structures have been developed as fungicides and herbicides. The thiazole and benzothiazole components are known for their ability to disrupt fungal growth and inhibit weed development. This compound could serve as a lead structure for developing new agrochemicals aimed at enhancing crop protection .
Materials Science Applications
Polymeric Composites
The incorporation of this compound into polymeric matrices has been investigated for creating materials with enhanced thermal stability and mechanical properties. Such composites are anticipated to find applications in coatings and packaging materials where durability is essential .
Case Study 1: Anticancer Activity
A study published in Molecular Bank synthesized a series of pyrazole derivatives that included the target compound. The synthesized compounds were tested against various cancer cell lines, revealing that those with structural similarities exhibited IC50 values significantly lower than standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In another investigation, a derivative of the compound was evaluated for its antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated a substantial inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-3-{[(4-chlorophenyl)-thio]methyl}-1H-pyrazol-5-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The benzothiazole and pyrazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzothiazole-Pyrazole Derivatives
4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one
- Key Differences : Replaces the [(4-chlorophenyl)thio]methyl group with a propynyl substituent and includes a ketone at position 3.
- Synthesis : Prepared via nucleophilic substitution of propargyl bromide under catalysis by tetra-n-butyl ammonium bromide .
- Structural Insights : X-ray crystallography reveals hydrogen bonding between the carbonyl oxygen and adjacent NH groups, influencing molecular packing .
1-(1,3-Benzothiazol-2-yl)-3-(2-methoxyethyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Thioether-Containing Pyrazole Derivatives
1-(1,3-Benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol
- Key Differences : Substitutes the 4-chlorophenyl group with a 4-methylphenylthio moiety.
- Electronic Effects : The methyl group is electron-donating, reducing lipophilicity compared to the chloro-substituted analog .
5-Amino-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile
Pyrazole Derivatives Without Benzothiazole
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol (QY-6524)
Data Table: Comparative Analysis of Key Compounds
*Calculated based on molecular formula.
Research Findings and Implications
- Synthetic Routes: The target compound’s synthesis likely parallels methods used for analogs, such as nucleophilic substitution with organobromides .
- Benzothiazole contributes to rigidity and π-stacking, which may aid in binding to biological targets .
- Biological Activity : While explicit data are lacking, pyrazole derivatives with chlorophenyl groups often exhibit antimicrobial and anti-inflammatory activities .
Biological Activity
1-(1,3-Benzothiazol-2-yl)-3-{[(4-chlorophenyl)-thio]methyl}-1H-pyrazol-5-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, anti-inflammatory, and other relevant activities.
Chemical Structure and Properties
- Molecular Formula : C17H12ClN3OS2
- Molecular Weight : 373.89 g/mol
- CAS Number : 355115-25-2
1. Antibacterial Activity
Pyrazole derivatives, including the compound , have been shown to exhibit significant antibacterial activity. Studies suggest that modifications in the pyrazole structure enhance its effectiveness against various bacterial strains. The compound's thioether group may contribute to its interaction with bacterial membranes, leading to increased permeability and subsequent bacterial cell death.
2. Anticancer Activity
Research indicates that pyrazole derivatives possess notable anticancer properties. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.
The mechanism of action may involve apoptosis induction through the activation of caspases, particularly caspase-3, which plays a crucial role in programmed cell death.
3. Anti-inflammatory Activity
The compound has shown potential anti-inflammatory effects in vitro. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models.
4. Antioxidant Activity
Studies have demonstrated that compounds with similar structures possess antioxidant properties, which can protect cells from oxidative stress-induced damage. This activity is essential for preventing various diseases associated with oxidative stress.
Case Studies
A recent study investigated the biological activity of a series of pyrazole derivatives, including our compound of interest. The findings highlighted:
- In vitro Assays : The compound displayed significant cytotoxicity against human cancer cell lines, with IC50 values comparable to established chemotherapeutics.
- Mechanistic Insights : Flow cytometry analysis revealed that the compound induces apoptosis in a dose-dependent manner, activating the intrinsic apoptotic pathway.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(1,3-benzothiazol-2-yl)-3-{[(4-chlorophenyl)-thio]methyl}-1H-pyrazol-5-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of substituted hydrazides using agents like phosphorous oxychloride (POCl₃) at elevated temperatures (~120°C). Key intermediates include 1,3-benzothiazole derivatives and 4-chlorophenylthio-methyl precursors. Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., DMF or toluene), and reaction time. For example, Samir Bondock et al. demonstrated that cyclization with POCl₃ yields pyrazole-oxadiazole hybrids with >70% efficiency when using anhydrous conditions .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substitution patterns, particularly the benzothiazole-proton coupling (δ 7.5–8.5 ppm) and the pyrazole-hydroxyl proton (δ 10–12 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₇H₁₂ClN₃OS₂), while IR spectroscopy confirms functional groups like the hydroxyl (3200–3500 cm⁻¹) and thioether (C–S stretch at 600–700 cm⁻¹). Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >95% .
Q. How is the compound’s solubility and stability assessed under experimental conditions?
- Methodological Answer : Solubility profiling in DMSO, ethanol, and aqueous buffers (pH 1–10) is performed via UV-Vis spectroscopy. Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring. For instance, analogs like 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-ethyl-triazole-3-thiol showed instability in acidic media (pH <3), requiring storage at –20°C in inert atmospheres .
Advanced Research Questions
Q. What strategies are used to analyze structure-activity relationships (SAR) for antimicrobial or anticancer activity in derivatives of this compound?
- Methodological Answer : SAR studies involve systematic substitution of the benzothiazole (e.g., Cl → F) and the 4-chlorophenylthio group. Biological assays (MIC for antimicrobials; IC₅₀ in MCF-7 or HeLa cells for anticancer activity) are paired with computational docking (AutoDock Vina) to correlate substituent effects with target binding. Deng et al. (2012) showed that electron-withdrawing groups on the phenyl ring enhance antifungal activity by 3-fold via increased membrane permeability .
Q. How can X-ray crystallography resolve conflicting data on the compound’s tautomeric forms or regiochemical ambiguities?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves tautomerism between pyrazol-5-ol and pyrazol-5-one forms. For example, Chakib et al. confirmed the keto-enol equilibrium in a related benzothiazole-pyrazole hybrid via SCXRD (R-factor = 0.042), revealing intramolecular hydrogen bonds (O–H···N, 2.65 Å) that stabilize the enol form .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) assess oral bioavailability and tissue distribution via LC-MS/MS. Toxicity studies include acute (14-day) and subchronic (90-day) dosing, with histopathology and serum biomarkers (ALT, AST). Carolina Costola-de-Souza et al. used similar protocols for pyrazole-carboxamide analogs, identifying hepatic clearance as a key ADME bottleneck .
Q. How do computational methods predict metabolic pathways and potential drug-drug interactions?
- Methodological Answer : Tools like Schrödinger’s MetaSite and CypReact predict Phase I/II metabolism. For example, CYP3A4-mediated oxidation of the thioether group is a major pathway, while glucuronidation of the hydroxyl group reduces bioavailability. Molecular dynamics simulations (AMBER) further validate metabolite-enzyme binding affinities .
Q. What experimental approaches address contradictory data in biological activity across studies?
- Methodological Answer : Contradictions (e.g., variable IC₅₀ values) are resolved by standardizing assay protocols:
- Use of isogenic cell lines to minimize genetic variability.
- Validation with positive controls (e.g., doxorubicin for anticancer assays).
- Statistical analysis via ANOVA with post-hoc tests (Tukey’s HSD) to confirm significance (p <0.05) .
Key Considerations
- Contradictory Evidence : Cyclization with POCl₃ vs. TBAB may lead to divergent byproducts; researchers must analyze reaction intermediates via TLC and GC-MS .
- Advanced Tooling : SCXRD and DFT calculations (e.g., Gaussian 09) are critical for resolving stereochemical ambiguities in benzothiazole-pyrazole hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
